An In-depth Technical Guide to 2,2-Dimethylthiazolidine: Chemical Properties, Structure, and Synthetic Protocols
An In-depth Technical Guide to 2,2-Dimethylthiazolidine: Chemical Properties, Structure, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Dimethylthiazolidine (CAS: 19351-18-9) is a heterocyclic organic compound featuring a five-membered saturated ring containing both sulfur and nitrogen atoms.[1] This scaffold is of significant interest in medicinal chemistry and organic synthesis, primarily serving as a versatile building block for the development of more complex molecules, including pharmaceutical intermediates for antibiotics and agrochemicals.[1][2] Its structure, derived from the condensation of 2-aminoethanethiol and acetone, provides a stable yet reactive core for further chemical modification. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its role as a foundational scaffold in the synthesis of biologically active compounds.
Chemical Structure and Identification
2,2-Dimethylthiazolidine is characterized by a thiazolidine ring with two methyl groups attached to the carbon atom (C2) situated between the nitrogen and sulfur atoms. This gem-dimethyl substitution enhances the stability of the molecule.
| Identifier | Value |
| IUPAC Name | 2,2-Dimethyl-1,3-thiazolidine[2][3] |
| CAS Number | 19351-18-9[2][3] |
| Molecular Formula | C₅H₁₁NS[2][3] |
| SMILES | CC1(C)NCCS1[1][4] |
| InChI | 1S/C5H11NS/c1-5(2)6-3-4-7-5/h6H,3-4H2,1-2H3[3][4] |
| InChI Key | SNPQRYOQWLOTFA-UHFFFAOYSA-N[3][4] |
Physicochemical Properties
The compound is a clear, colorless to pale yellow liquid at room temperature with a distinct sulfurous odor.[1] It is generally insoluble in water but miscible with common organic solvents.[1]
| Property | Value | Source(s) |
| Molecular Weight | 117.21 g/mol | [2][3][4] |
| Appearance | Clear colorless to pale yellow liquid | [1] |
| Density | 1.02 g/cm³ | [5][6] |
| Boiling Point | 61 °C @ 15 mmHg | [5][6] |
| Melting Point | N/A (liquid at room temp.) | |
| Flash Point | 58.5 °C (137.3 °F) - closed cup | [4] |
| Refractive Index | 1.510 - 1.514 | [5][6] |
| logP | 1.38 | [5][6] |
| pKa | 8.97 ± 0.40 (Predicted) | [6] |
Spectroscopic and Analytical Data
While experimental spectra for 2,2-dimethylthiazolidine are not widely published in spectral databases, the following data are predicted based on the known structure and standard spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~ 2.95 (t, 2H) | -N-CH₂ -CH₂-S- |
| ~ 2.80 (t, 2H) | -N-CH₂-CH₂ -S- |
| ~ 2.10 (br s, 1H) | -NH - |
| ~ 1.45 (s, 6H) | -C(CH₃)₂ |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3350 - 3250 (weak, broad) | N-H | Stretch |
| 2970 - 2950 (strong) | C-H (sp³) | Asymmetric Stretch |
| 2870 - 2850 (medium) | C-H (sp³) | Symmetric Stretch |
| 1465 (medium) | C-H | Bend (Scissoring) |
| 1380 - 1365 (medium) | C-H | Bend (Umbrella - gem-dimethyl) |
| 1250 - 1020 (medium) | C-N | Stretch |
| 700 - 600 (weak) | C-S | Stretch |
Mass Spectrometry (MS) (Predicted)
The electron ionization mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns resulting from alpha-cleavage adjacent to the heteroatoms.
| m/z | Fragment Ion | Description |
| 117 | [C₅H₁₁NS]⁺ | Molecular Ion (M⁺) |
| 102 | [C₄H₈NS]⁺ | Loss of a methyl radical (M - CH₃) |
| 74 | [C₃H₈N]⁺ | Alpha-cleavage with loss of C₂H₃S |
| 43 | [C₂H₅N]⁺ | Alpha-cleavage with loss of C₃H₆S |
Experimental Protocols
Synthesis of 2,2-Dimethylthiazolidine
This protocol describes the one-pot condensation reaction between 2-aminoethanethiol hydrochloride and acetone, followed by neutralization and purification.
Materials:
-
2-Aminoethanethiol hydrochloride
-
Acetone (ACS grade)
-
Sodium Hydroxide (NaOH)
-
Cyclohexane
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus under a nitrogen atmosphere, add 2-aminoethanethiol hydrochloride (1.0 eq).
-
Add cyclohexane to the flask to create a slurry (approx. 3 mL per gram of starting material).
-
Begin vigorous stirring and add acetone (2.0 eq) to the mixture.
-
Prepare a 10% (w/v) aqueous solution of sodium hydroxide. Slowly add the NaOH solution dropwise to the reaction mixture until the pH of the aqueous layer is neutral (pH ~7).
-
Heat the mixture to reflux (approx. 81°C) and collect the water generated in the Dean-Stark trap. Continue reflux for 8-10 hours or until no more water is collected.
-
Cool the reaction mixture to room temperature. Filter the mixture to remove the precipitated sodium chloride.
-
Transfer the filtrate to a separatory funnel and wash with deionized water (2 x 50 mL) to remove any remaining salts.
-
Dry the organic (cyclohexane) layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude residue can be purified by fractional distillation under reduced pressure (Boiling Point: 61°C @ 15 mmHg) to yield the final product as a clear liquid.
Caption: Experimental workflow for the synthesis of 2,2-Dimethylthiazolidine.
Characterization Protocols
Nuclear Magnetic Resonance (NMR):
-
Prepare a sample by dissolving ~10-20 mg of the purified liquid in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Process the data, referencing the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy:
-
Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Apply a small drop of the neat liquid directly onto the ATR crystal.
-
Record the spectrum from 4000 to 400 cm⁻¹ and analyze the characteristic absorption peaks.
Mass Spectrometry (MS):
-
Introduce the sample into a Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
Use a suitable capillary column (e.g., DB-5) and a temperature program to separate the compound.
-
Acquire the mass spectrum using electron ionization (EI) at 70 eV. Analyze the molecular ion and fragmentation pattern.
Applications in Drug Development and Synthesis
2,2-Dimethylthiazolidine itself is not typically the active pharmacological agent. Instead, its value lies in its role as a key synthetic intermediate. The thiazolidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. The N-H group of 2,2-dimethylthiazolidine provides a reactive site for substitution, allowing for the facile creation of diverse molecular libraries for drug screening.
Caption: Role of the thiazolidine scaffold in synthesizing diverse bioactive agents.
Conclusion
2,2-Dimethylthiazolidine is a foundational chemical building block with significant applications in synthetic and medicinal chemistry. Its straightforward synthesis and stable yet reactive structure make it an ideal starting point for the development of novel compounds. This guide provides the core technical information required by researchers to understand, synthesize, and utilize this versatile compound in their research and development endeavors.
References
- 1. CAS 19351-18-9: 2,2-Dimethylthiazolidine | CymitQuimica [cymitquimica.com]
- 2. 2,2-Dimethylthiazolidine [webbook.nist.gov]
- 3. 2,2-Dimethylthiazolidine [webbook.nist.gov]
- 4. 2,2-ジメチル-1,3-チアゾリジン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 19351-18-9 | CAS DataBase [m.chemicalbook.com]
- 6. 2,2-Dimethylthiazolidine , 97% , 19351-18-9 - CookeChem [cookechem.com]
